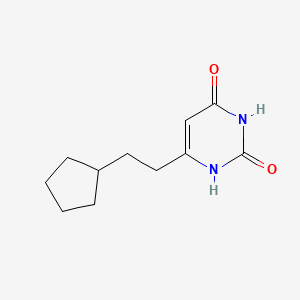

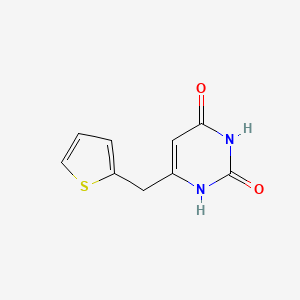

6-((Furan-2-ylmethyl)amino)pyridazin-3-ol

Vue d'ensemble

Description

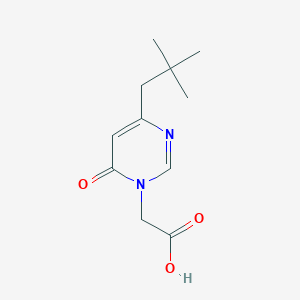

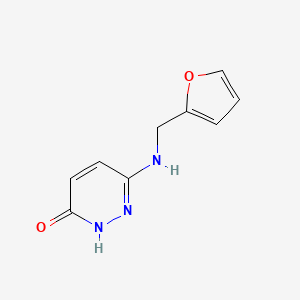

The compound “6-((Furan-2-ylmethyl)amino)pyridazin-3-ol” is a derivative of pyridazin-3-one, which is a class of compounds that have been studied for their potential therapeutic value . It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of pyridazin-3-one derivatives were synthesized and evaluated for their antidepressant effect . The synthesis of these compounds often involves the use of coupling reagents and microwave-assisted conditions .Molecular Structure Analysis

The molecular structure of “6-((Furan-2-ylmethyl)amino)pyridazin-3-ol” consists of a pyridazin-3-ol core with a furan-2-ylmethyl group attached to the nitrogen atom . The furan ring contributes to the three-dimensionality of the molecule .Applications De Recherche Scientifique

Synthesis and Bioactivity

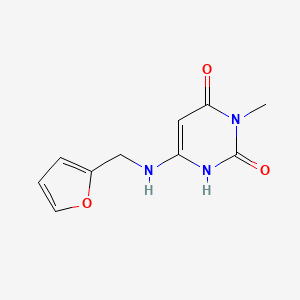

- A series of novel derivatives including 6-((furan-2-ylmethyl)amino)pyridazin-3-ol were synthesized to evaluate their anti-inflammatory and vasorelaxant activities. These compounds demonstrate potential in therapeutic applications due to their significant biological activities. The synthesis of such compounds involves intricate chemical reactions, showcasing the versatility of this chemical moiety in developing bioactive molecules with potential applications in treating inflammation and cardiovascular diseases (Boukharsa et al., 2018); (Costas et al., 2010).

Chemical Synthesis and Modification

- The compound and its derivatives serve as key intermediates in the synthesis of various heterocyclic compounds. These efforts not only expand the chemical space of furan-ylmethylamino pyridazin-3-ols but also highlight their importance in constructing complex molecules for further pharmacological evaluations. Research into the synthetic routes and modifications of this compound reveals its adaptability in creating diverse structures, which could be pivotal for discovering new drugs with enhanced efficacy and safety profiles (Aniskova et al., 2017); (Sauer et al., 2001).

Biological and Pharmacological Applications

- The research on 6-((Furan-2-ylmethyl)amino)pyridazin-3-ol derivatives has extended into exploring their potential as antimicrobial and antiprotozoal agents. These studies demonstrate the compound's utility in addressing various microbial infections, offering a foundation for developing new therapeutic agents against resistant strains of bacteria and protozoa (Ismail et al., 2004); (Stephens et al., 2001).

Orientations Futures

The future directions for the study of “6-((Furan-2-ylmethyl)amino)pyridazin-3-ol” and similar compounds could involve further exploration of their potential therapeutic value. For instance, there is interest in the potential of pyridazin-3-one derivatives for the management of mental depression . Additionally, the use of furan platform chemicals derived from biomass represents a promising direction for the chemical industry .

Propriétés

IUPAC Name |

3-(furan-2-ylmethylamino)-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c13-9-4-3-8(11-12-9)10-6-7-2-1-5-14-7/h1-5H,6H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYNFFCHGRUPEQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC2=NNC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-((Furan-2-ylmethyl)amino)pyridazin-3-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.